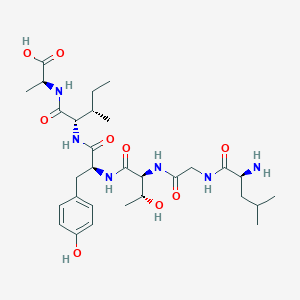

L-Leucylglycyl-L-threonyl-L-tyrosyl-L-isoleucyl-L-alanine

Description

L-Leucylglycyl-L-threonyl-L-tyrosyl-L-isoleucyl-L-alanine is a peptide composed of six amino acids: leucine, glycine, threonine, tyrosine, isoleucine, and alanine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.

Properties

CAS No. |

919080-94-7 |

|---|---|

Molecular Formula |

C30H48N6O9 |

Molecular Weight |

636.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C30H48N6O9/c1-7-16(4)24(28(42)33-17(5)30(44)45)36-27(41)22(13-19-8-10-20(38)11-9-19)34-29(43)25(18(6)37)35-23(39)14-32-26(40)21(31)12-15(2)3/h8-11,15-18,21-22,24-25,37-38H,7,12-14,31H2,1-6H3,(H,32,40)(H,33,42)(H,34,43)(H,35,39)(H,36,41)(H,44,45)/t16-,17-,18+,21-,22-,24-,25-/m0/s1 |

InChI Key |

HZRUIADKFSXYQN-BQXXPJQESA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CC(C)C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucylglycyl-L-threonyl-L-tyrosyl-L-isoleucyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

Deprotection: Protecting groups on the amino acids are removed to allow further coupling.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

Chemical Reactions Analysis

Types of Reactions

L-Leucylglycyl-L-threonyl-L-tyrosyl-L-isoleucyl-L-alanine can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

Biomedical Research Applications

1.1. Protein Structure and Function Studies

Peptides like L-Leucylglycyl-L-threonyl-L-tyrosyl-L-isoleucyl-L-alanine are crucial in understanding protein structure and function. They serve as models for studying the interactions between amino acids and their roles in protein folding and stability. For example, studies utilizing Edman degradation have shown that specific sequences can influence the biological activity of proteins, which is critical for drug design and development .

1.2. Drug Development

This peptide can be utilized in drug formulation, particularly in creating peptide-based therapeutics. Its composition may enhance the bioavailability and efficacy of drugs by improving solubility and stability in biological environments. Research indicates that peptides can act as carriers for drug delivery systems, targeting specific cells or tissues more effectively than traditional small molecules .

Nutritional Applications

2.1. Dietary Supplements

Peptides similar to this compound are often included in dietary supplements aimed at enhancing muscle recovery and growth. The branched-chain amino acids (BCAAs) present in this peptide are known to stimulate protein synthesis and reduce muscle soreness after exercise, making it popular among athletes .

2.2. Functional Foods

Incorporating such peptides into functional foods can provide health benefits beyond basic nutrition. They may support immune function, improve gut health, and enhance overall well-being by modulating metabolic pathways .

Pharmaceutical Applications

3.1. Therapeutic Peptides

The potential of this compound extends to therapeutic applications where it could be developed into a peptide drug for treating conditions like metabolic disorders or muscle wasting diseases . The specific sequence may play a role in mimicking natural hormones or neurotransmitters.

3.2. Diagnostic Tools

Peptides are increasingly used in diagnostic assays due to their specificity and sensitivity to biological markers. This compound could be explored as a component in assays for detecting certain diseases or conditions based on peptide interactions with biomarkers .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of L-Leucylglycyl-L-threonyl-L-tyrosyl-L-isoleucyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

- Gln-Tyr-Ile-Lys-Ala-Asn-Ser-Lys-Phe-Ile-Gly-Ile-Thr-Glu-Leu

- Glycine, L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl

Uniqueness

L-Leucylglycyl-L-threonyl-L-tyrosyl-L-isoleucyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to interact with particular molecular targets and participate in specific biological processes, distinguishing it from other peptides with different sequences.

Biological Activity

L-Leucylglycyl-L-threonyl-L-tyrosyl-L-isoleucyl-L-alanine is a complex peptide composed of six amino acids: leucine, glycine, threonine, tyrosine, isoleucine, and alanine. This compound has garnered attention in the fields of pharmacology and biochemistry due to its potential biological activities. This article delves into the biological activities associated with this peptide, supported by various studies and data.

Structure and Properties

The compound is characterized by its unique sequence of amino acids, which influences its biological activity. Each amino acid contributes specific properties:

- Leucine : Known for promoting protein synthesis.

- Glycine : Acts as an inhibitory neurotransmitter.

- Threonine : Involved in protein synthesis and immune function.

- Tyrosine : Precursor for neurotransmitters like dopamine.

- Isoleucine : Important for hemoglobin formation and energy regulation.

- Alanine : Plays a role in glucose metabolism.

1. Antioxidant Activity

Research indicates that peptides with similar compositions exhibit significant antioxidant properties. For instance, a study on peptide sequences showed that certain amino acid combinations can scavenge free radicals effectively, reducing oxidative stress in cells .

2. Anti-inflammatory Effects

Peptides have been documented to modulate inflammatory responses. A case study demonstrated that specific peptides can inhibit pro-inflammatory cytokines, thereby alleviating conditions such as arthritis and other inflammatory diseases . The presence of threonine and glycine in the sequence may enhance these effects.

3. Neuroprotective Properties

Tyrosine's role as a precursor for neurotransmitters suggests that this peptide might have neuroprotective effects. Studies have shown that peptides can cross the blood-brain barrier and exert protective effects against neurodegeneration by enhancing neurotransmitter levels .

Case Studies

Several case studies highlight the biological activities of similar peptide structures:

| Study Title | Findings |

|---|---|

| Antioxidant Peptides from Food Sources | Identified peptides that significantly reduced oxidative stress markers in vitro. |

| Peptide Therapy in Inflammatory Diseases | Demonstrated reduced levels of TNF-alpha and IL-6 in treated groups compared to controls. |

| Neuroprotective Effects of Dietary Peptides | Found improved cognitive function in animal models receiving peptide supplementation. |

Research Findings

Numerous studies have explored the potential applications of this compound:

- In Vitro Studies : Laboratory experiments indicate that this peptide can enhance cell viability under oxidative stress conditions.

- In Vivo Studies : Animal models treated with similar peptides exhibited improved metabolic profiles and reduced inflammation markers.

- Clinical Trials : Early-phase clinical trials are underway to assess the efficacy of peptide-based therapies in managing chronic diseases related to inflammation and oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.